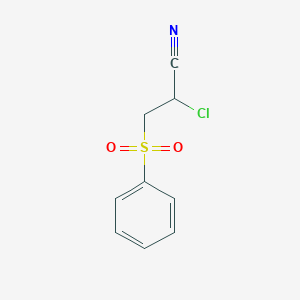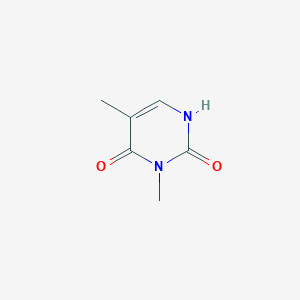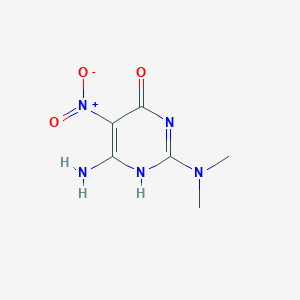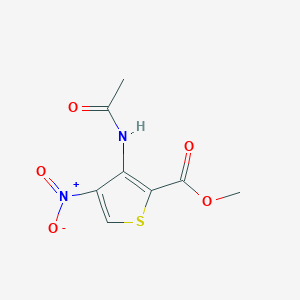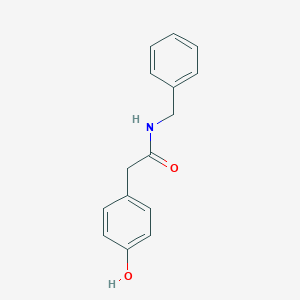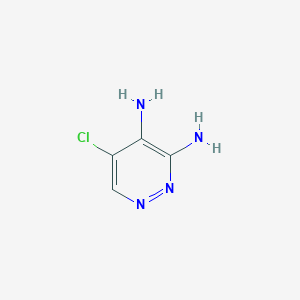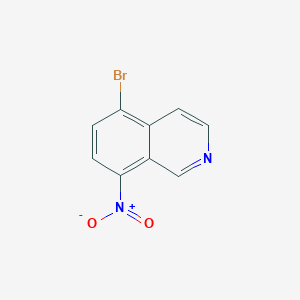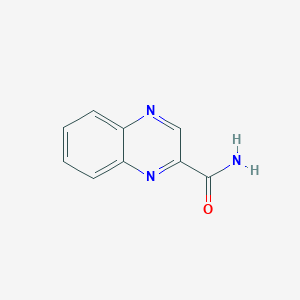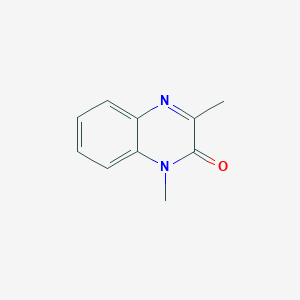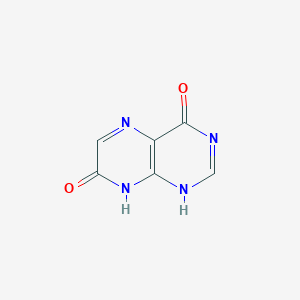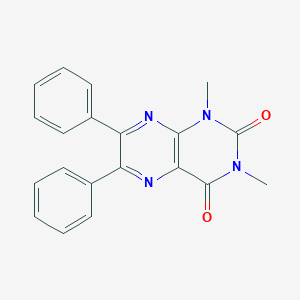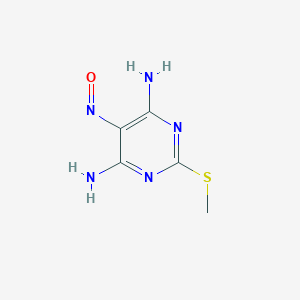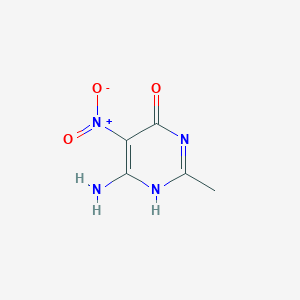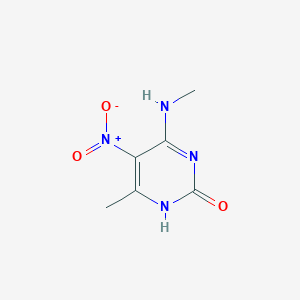![molecular formula C6H11NO3 B189797 (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid CAS No. 150331-97-8](/img/structure/B189797.png)
(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid, also known as threonine, is an essential amino acid that plays a crucial role in protein synthesis and metabolism. It is an important building block for many proteins and is involved in various metabolic pathways. Threonine is used in the production of antibodies, collagen, elastin, and other important proteins.
Mécanisme D'action
Threonine is converted to glycine in the body, which is then used to produce serine. Serine is involved in the production of purines and pyrimidines, which are essential components of DNA and RNA. Threonine is also involved in the production of acetyl-CoA, which is used in the citric acid cycle to produce energy.
Effets Biochimiques Et Physiologiques
Threonine has several biochemical and physiological effects on the body. It is involved in the production of collagen, which is important for skin, hair, and nail health. Threonine also helps to maintain the balance of nitrogen in the body, which is important for muscle growth and repair. Additionally, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid is involved in the production of neurotransmitters such as glycine and serine, which are important for brain function.
Avantages Et Limitations Des Expériences En Laboratoire
Threonine has several advantages for lab experiments. It is readily available and can be synthesized using microbial fermentation, which is a cost-effective and environmentally friendly method. Threonine is also stable and can be stored for long periods of time. However, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid has some limitations for lab experiments. It is sensitive to heat and pH changes, which can affect its stability and activity. Additionally, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid can be difficult to purify and separate from other amino acids.
Orientations Futures
There are several future directions for (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid research. One area of research is the development of (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid-based drugs for the treatment of various diseases. Threonine has been found to have anti-inflammatory properties and can help reduce the risk of chronic diseases such as heart disease and diabetes. Additionally, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid has been found to have a positive effect on the immune system, making it a potential candidate for the development of immunomodulatory drugs. Another area of research is the use of (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid in the production of biofuels. Threonine can be used to produce isobutanol, which is a potential biofuel that can replace gasoline.
Méthodes De Synthèse
Threonine can be synthesized by two methods: chemical synthesis and microbial fermentation. The chemical synthesis of (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid involves the reaction of acetaldehyde with ammonia, followed by the addition of glycine and hydrolysis. The microbial fermentation method involves the use of bacteria such as Escherichia coli or Corynebacterium glutamicum to produce (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid. This method is more commonly used due to its cost-effectiveness and environmental friendliness.
Applications De Recherche Scientifique
Threonine has been extensively studied in various scientific research fields. It has been found to have a positive effect on the immune system, as it is involved in the production of antibodies. Threonine has also been shown to improve muscle growth and repair, making it an important nutrient for athletes and bodybuilders. Additionally, (2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid has been found to have anti-inflammatory properties and can help reduce the risk of chronic diseases such as heart disease and diabetes.
Propriétés
Numéro CAS |
150331-97-8 |
|---|---|
Nom du produit |
(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 |
Clé InChI |
HAKFKLNJIKJGET-WHFBIAKZSA-N |
SMILES isomérique |
C1COC[C@H]1[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C1COCC1C(C(=O)O)N |
SMILES canonique |
C1COCC1C(C(=O)[O-])[NH3+] |
Synonymes |
3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



